2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a fused heterocyclic core with a sulfanyl-substituted cyclohexyl group at position 8 and an N-(2,6-dimethylphenyl)acetamide moiety at position 2. Its synthesis likely involves coupling reactions analogous to those described for structurally related triazolopyrazines .
Properties
IUPAC Name |
2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKRIMKJLZEBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps. One common approach includes the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyrazine core.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrazine core can be reduced to form alcohols.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Biological Mechanisms
Preliminary studies suggest that the compound may interact with specific biological targets, potentially influencing various cellular pathways. The following mechanisms have been proposed:
- Inhibition of Kinases : Similar compounds have shown promising activity as inhibitors of c-Met kinase, which is implicated in cancer progression and metastasis .
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines (e.g., A549, MCF-7, HeLa), with IC50 values indicating potent activity .
Therapeutic Applications
The compound's unique structure positions it as a candidate for several therapeutic applications:
- Anticancer Agents : Given its demonstrated antitumor activity and potential to inhibit key kinases involved in cancer signaling pathways, this compound could be developed into a novel anticancer therapy.
- Anti-inflammatory Properties : Related compounds have been investigated for their anti-inflammatory effects; thus, similar studies could be warranted for this compound.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies; further exploration could elucidate similar effects for this compound.
Case Studies and Research Findings
Several studies have highlighted the efficacy of triazolo-pyrazine derivatives in various biological contexts:
- Antitumor Activity : A study reported that a closely related derivative exhibited IC50 values as low as 0.15 μM against MCF-7 cells, suggesting strong anticancer potential .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds induce apoptosis in cancer cells through multiple pathways including cell cycle arrest and activation of caspases .
- Comparative Studies : Comparative analyses with other known antitumor agents highlighted superior efficacy profiles for certain derivatives within the same chemical family.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and angiogenesis. The inhibition of these kinases leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 8
a. 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide
- Structural Differences :
- Position 8: 4-Chlorobenzylsulfanyl vs. cyclohexylsulfanyl.
- Phenyl substituent: 2,5-dimethyl vs. 2,6-dimethyl.
- The cyclohexyl group may confer greater metabolic stability due to reduced oxidative susceptibility . The 2,6-dimethylphenyl configuration (ortho-methyl groups) increases steric hindrance compared to 2,5-dimethyl, possibly affecting receptor affinity .
b. 2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide (Compound 12)
- Structural Differences: Position 8: Amino group vs. cyclohexylsulfanyl. Core substitution: Phenoxyacetamide vs. N-(2,6-dimethylphenyl)acetamide.
- Implications: The amino group at position 8 may increase hydrogen-bonding capacity, favoring interactions with hydrophilic targets. The cyclohexylsulfanyl group, in contrast, prioritizes hydrophobic interactions .
Bioactivity Comparisons
- Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (e.g., compounds 3.1–3.21) demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . While the target compound lacks furan substituents, its cyclohexylsulfanyl group may modulate similar pathways (e.g., COX inhibition) with improved pharmacokinetics due to enhanced lipophilicity .
NMR Spectral Analysis
- Chemical Shift Trends :
- NMR studies on rapamycin analogs (compounds 1 and 7) revealed that substituents in regions corresponding to positions 29–36 and 39–44 (analogous to the triazolopyrazine core) induce significant chemical shift changes . For the target compound, the cyclohexylsulfanyl group at position 8 would likely perturb chemical shifts in these regions, altering the electronic environment of adjacent protons .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,6-dimethylphenyl)acetamide represents a novel class of heterocyclic compounds with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A triazolo ring fused with a pyrazine ring .
- A cyclohexylsulfanyl group that enhances its reactivity.
- An acetamide moiety which is crucial for its biological interactions.
The molecular formula is with a molecular weight of approximately 411.5 g/mol .
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrazine class exhibit various biological activities including:
- Antimicrobial : Effective against bacteria such as Escherichia coli and Pseudomonas aeruginosa.
- Anticancer : Potentially inhibits tumor growth by targeting specific signaling pathways.
- Anti-inflammatory : May modulate inflammatory responses through enzyme inhibition.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of kinases such as c-Met and VEGFR-2, which are critical in cancer progression .
- Enzyme Modulation : It may inhibit enzymes like glycogen synthase kinase-3 and xanthine oxidase, contributing to its therapeutic effects in conditions like cancer and gout .
Anticancer Activity
A study evaluated the antiproliferative effects of related triazolo-pyrazine derivatives against several cancer cell lines. The most promising derivatives exhibited IC50 values in the low micromolar range (e.g., 0.98 µM against A549 cells) . This suggests that the compound may effectively inhibit cancer cell proliferation.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives similar to this compound possess significant antibacterial properties. For example, certain derivatives showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings underscore the compound's potential as a lead in developing new antimicrobial agents.
Anti-inflammatory Properties
Research has indicated that compounds with similar structural motifs can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions the compound as a candidate for further exploration in treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 411.5 g/mol |
| Key Activities | Anticancer, Antimicrobial |
| IC50 (A549 Cancer Cells) | ~0.98 µM |
| IC50 (Mycobacterium tuberculosis) | 1.35 - 2.18 μM |
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves sequential functionalization of the triazolo-pyrazine core. A validated approach includes:
- Cyclohexylsulfanyl introduction : Reacting 8-chloro-triazolo-pyrazine derivatives with cyclohexanethiol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Acetamide coupling : Using chloroacetyl chloride followed by nucleophilic substitution with 2,6-dimethylaniline in dichloromethane (DCM) under nitrogen .
- Purification : Liquid chromatography (cyclohexane/EtOAc/MeOH gradients) achieves >95% purity, with yields optimized to ~63% by controlling stoichiometry and temperature . Critical parameters include anhydrous conditions for aza-Michael additions and strict temperature control during cyclization to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how can data interpretation address ambiguities?
- ¹H/¹³C NMR : Essential for verifying substitution patterns. For example, the cyclohexylsulfanyl group shows distinct multiplets at δ 2.65–3.30 ppm (cyclohexyl CH₂) and the acetamide NH resonates as a broad singlet near δ 5.54 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 527.8) and detects fragmentation patterns indicative of sulfanyl group stability .
- IR spectroscopy : Validates carbonyl groups (C=O at ~1680 cm⁻¹) and secondary amide bonds (N-H stretch at ~3300 cm⁻¹) . Ambiguities in tautomeric forms (e.g., triazolo vs. pyrazine ring protonation) can be resolved via variable-temperature NMR or X-ray crystallography .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis, and what parameters prioritize quantum chemical calculations?
ICReDD’s methodology integrates:
- Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify low-energy pathways for sulfanyl group incorporation .
- Reaction path sampling : Prioritize activation energy (<30 kcal/mol) and Gibbs free energy (ΔG < 0) to predict feasible conditions (e.g., solvent polarity, catalyst use) .
- Feedback loops : Experimental data (e.g., failed coupling reactions) refine computational models, narrowing optimal conditions (e.g., DMF > DMSO for solubility) .
Q. What experimental approaches resolve contradictions between theoretical predictions and observed reactivity in triazolo-pyrazine derivatives?
- Controlled mechanistic studies : Compare computational predictions (e.g., nucleophilic attack at C8 vs. C6) with kinetic isotope effects (KIE) or Hammett plots to identify rate-determining steps .
- In situ monitoring : Use Raman spectroscopy or stopped-flow techniques to detect transient intermediates (e.g., thiyl radicals during sulfanyl group coupling) .
- Isotopic labeling : ¹⁵N-labeled triazolo-pyrazine derivatives clarify regioselectivity in acetamide coupling reactions .
Q. How does the cyclohexylsulfanyl group influence electronic configuration and intermolecular interactions?
- Electronic effects : Sulfur’s electron-donating nature increases electron density on the triazolo ring, verified via UV-Vis (redshift in λmax) and cyclic voltammetry (lower oxidation potentials) .
- Intermolecular interactions : X-ray crystallography reveals CH-π interactions between cyclohexyl and 2,6-dimethylphenyl groups, enhancing crystal packing stability .
- Solubility modulation : LogP calculations (e.g., ACD/Labs) show increased hydrophobicity (LogP ~3.2), validated by shake-flask experiments in octanol/water .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
